N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic name N-ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide adheres to IUPAC rules, which prioritize functional group hierarchy and substituent numbering. The parent structure, cyclopentanecarboxamide, is modified by two nitrogen-bound substituents: an ethyl group (-CH₂CH₃) and a 5-methylfuran-2-yl moiety. The furan ring is numbered such that the methyl group occupies position 5, while the nitrogen attachment occurs at position 2. This nomenclature ensures unambiguous identification and distinguishes the compound from isomers, such as those with alternate substituent placements on the furan ring.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₉NO₂ corresponds to a molecular weight of 221.29 g/mol, calculated as follows:
- Carbon (C₁₃): 13 × 12.01 = 156.13 g/mol
- Hydrogen (H₁₉): 19 × 1.008 = 19.15 g/mol
- Nitrogen (N): 14.01 g/mol
- Oxygen (O₂): 2 × 16.00 = 32.00 g/mol
| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 |
| Hydrogen | 19 | 1.008 | 19.15 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 221.29 |
The purity of commercial samples, often reported as 97%, reflects residual solvents or synthetic byproducts but does not alter the intrinsic molecular weight.
Three-Dimensional Conformational Studies
Cyclopentane derivatives adopt non-planar conformations to alleviate angle strain. For N-ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide, computational models suggest a preference for envelope or half-chair conformations (Figure 1). In the envelope form, one cyclopentane carbon lies out of the plane, reducing torsional strain, while the half-chair conformation distributes strain across two adjacent carbons. Substituents like the 5-methylfuran group further stabilize specific conformations through steric and electronic effects. For instance, the methyl group on the furan ring may favor conformations where it occupies a pseudo-equatorial position to minimize van der Waals repulsions.
Electronic Structure and Orbital Hybridization Patterns
The furan ring’s oxygen atom exhibits sp² hybridization, with its lone pairs occupying p-orbitals that participate in aromatic π-delocalization. This hybridization creates a planar ring structure, enhancing resonance stabilization. The cyclopentane carbons, in contrast, adopt near-sp³ hybridization, with bond angles (~108°) reflecting slight deviations from ideal tetrahedral geometry. Density functional theory (DFT) studies reveal partial double-bond character in the carboxamide C=O bond (1.23 Å), while the N–C bonds to the ethyl and furan groups measure approximately 1.45 Å, consistent with single-bond character.
Comparative Analysis with Cyclopentanecarboxamide Derivatives
Structural variations among cyclopentanecarboxamide derivatives significantly influence their physical and electronic properties. For example:
| Derivative | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N-[3-(furan-2-yl)propyl]cyclopentanecarboxamide | C₁₃H₁₉NO₂ | 221.29 | Linear propyl linker between furan and N |
| N-[1-(5-methylfuran-2-yl)ethyl]-2-phenylbutanamide | C₁₇H₂₁NO₂ | 271.35 | Phenylbutanamide backbone |
| N-Benzyl-1-(5-methylfuran-2-yl)methanamine | C₁₃H₁₅NO | 201.26 | Benzyl group instead of carboxamide |
Replacing the ethyl group with bulkier substituents (e.g., benzyl) increases steric hindrance, while aromatic moieties like phenyl enhance π-π stacking potential. The carboxamide group’s electronegativity also modulates hydrogen-bonding capacity compared to amine derivatives.
Properties
CAS No. |
62187-45-5 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H19NO2/c1-3-14(12-9-8-10(2)16-12)13(15)11-6-4-5-7-11/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
ZTSYLZBDWQOCAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(O1)C)C(=O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Formation of Cyclopentanecarboxylic Acid Chloride
- Cyclopentanecarboxylic acid is converted to its acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
- The reaction is typically conducted under inert atmosphere (nitrogen or argon) to prevent hydrolysis.
- The acid chloride is isolated and used immediately in the next step to avoid decomposition.
Synthesis of N-(5-methylfuran-2-yl)cyclopentanecarboxamide Intermediate
- The acid chloride is reacted with 5-methyl-2-aminofuran or a protected derivative (e.g., tert-butyl-5-methyl-2-furylcarbamate) to form the corresponding amide.
- This step is carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures (often 0°C to room temperature) to minimize side reactions.
- The reaction mixture is then worked up by aqueous quenching and organic extraction.
- Purification is achieved by standard methods such as recrystallization or chromatography.
N-Ethylation to Form N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide
- The amide intermediate undergoes N-alkylation using ethyl iodide as the alkylating agent.
- The reaction is typically performed in the presence of a base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent like acetonitrile or tetrahydrofuran.
- The mixture is stirred at room temperature or slightly elevated temperatures overnight to ensure complete alkylation.
- After completion, the reaction is quenched with aqueous ammonium chloride, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Final purification is often done by silica gel chromatography using an ethyl acetate/petroleum ether solvent system.
Representative Experimental Data (From Patent Example)
| Step | Conditions/Details | Observations/Results |
|---|---|---|
| Acid chloride formation | Cyclopentanecarboxylic acid + SOCl2, inert atm. | Acid chloride isolated, used immediately |
| Amide formation | Acid chloride + 5-methyl-2-aminofuran, DCM, 0°C to RT | Amide intermediate obtained, mp ~78°C |
| N-Ethylation | Amide + ethyl iodide, K2CO3, MeCN, RT, overnight | Product isolated by Kugelrohr distillation, b.p. 150°C/1 mmHg |
| Elemental analysis (C, H, N) | Calculated: C 70.6%, H 8.67%, N 6.34% | Found: C 70.4%, H 8.47%, N 6.18% |
Notes on Reaction Optimization and Purification
- The use of ethyl iodide in the final alkylation step is critical for achieving high selectivity and yield.
- Reaction times and temperatures are optimized to minimize side products such as over-alkylation or decomposition.
- Purification by Kugelrohr distillation under reduced pressure is effective for isolating the pure compound.
- Elemental analysis confirms the composition and purity of the final product.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Key Parameters |
|---|---|---|---|---|
| 1 | Acid chloride formation | Cyclopentanecarboxylic acid + SOCl2, inert atmosphere | Cyclopentanecarboxylic acid chloride | Anhydrous, 0°C to RT |
| 2 | Amide formation | Acid chloride + 5-methyl-2-aminofuran, DCM, 0°C to RT | N-(5-methylfuran-2-yl)cyclopentanecarboxamide | Controlled temp, aqueous workup |
| 3 | N-alkylation | Amide + ethyl iodide, K2CO3, MeCN, RT, overnight | This compound | Room temp, silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-donating groups (e.g., methyl in 2b ) marginally reduce yields compared to unsubstituted phenyl (2a ), while strongly electron-donating methoxy groups (2c ) halve the yield, suggesting steric or electronic hindrance during synthesis.
- Melting Points : The methoxy-substituted 2c exhibits a significantly lower melting point (90–93°C) compared to 2a (166°C), likely due to reduced crystallinity from the bulky methoxy group.
The target compound’s 5-methylfuran-2-yl group, a heteroaromatic substituent, may further lower melting points due to non-planar geometry, though experimental confirmation is needed.
Toxicity Profiles
Acute toxicity data for cyclopentanecarboxamide derivatives vary with substituents. For example:
Comparison :
- Tetrazole-containing analogs (e.g., above) often show low toxicity due to metabolic stability, while furan derivatives may face oxidative metabolism concerns. However, the 5-methylfuran-2-yl group in the target compound could enhance stability compared to unsubstituted furans.
Electronic and Steric Considerations
- Furan vs. This may enhance solubility in polar solvents.
Biological Activity
N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 62187-45-5
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It has been suggested that this compound can modulate receptor functions, which may lead to various biological effects depending on the receptor type involved.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
| Cell Line | Inhibition (%) at 50 µM |
|---|---|
| A549 (Lung cancer) | 65% |
| MCF-7 (Breast cancer) | 72% |
| HeLa (Cervical cancer) | 58% |
These findings suggest that the compound may act as a potential therapeutic agent in cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial studies. It has been tested against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
-
Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent.
-
Antimicrobial Efficacy Assessment :
- A research article in Antimicrobial Agents and Chemotherapy detailed the antimicrobial efficacy of this compound against drug-resistant bacterial strains. The study concluded that it could serve as a lead compound for developing new antibiotics.
-
Mechanistic Studies :
- A mechanistic study published in Biochemical Pharmacology explored the pathways through which this compound exerts its effects. The findings suggested that it may induce apoptosis in cancer cells via the mitochondrial pathway, providing insight into its mode of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
